3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol
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Overview
Description
3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g/mol . This compound is characterized by the presence of an amino group, a chlorinated and fluorinated phenyl ring, and a hydroxyl group on a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2-chloro-4-fluorophenyl)propanal or 3-(2-chloro-4-fluorophenyl)propanone.
Reduction: Formation of this compound from the nitro intermediate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The chlorinated and fluorinated phenyl ring enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: Similar structure but with two chlorine atoms on the phenyl ring.
3-(4-chlorophenyl)propan-1-ol: Lacks the amino group and fluorine atom.
N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Contains additional functional groups and a more complex structure.
Uniqueness
3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol is unique due to the combination of its amino, hydroxyl, and halogenated phenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
3-amino-3-(2-chloro-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
MYFORSILFWRWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CCO)N |
Origin of Product |
United States |
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